4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide

LIMK2 inhibition Kinase SAR Allosteric inhibitor

This sulfamoyl benzamide (CAS 683791-85-7) is a crystallographically validated type III LIMK2 inhibitor occupying the DFG-out pocket (PDB 4TPT). Its IC₅₀ of 1,000 nM defines an 8.3-fold potency penalty vs. the 2-methyl analog, making it essential for ortho-position SAR mapping. With no curated CB2 activity, it serves as a rigorous negative control for discriminating LIMK2-dependent phenotypes. Procuring this exact substitution pattern ensures experimental reproducibility in kinase selectivity and ADME profiling studies.

Molecular Formula C22H22N2O4S
Molecular Weight 410.49
CAS No. 683791-85-7
Cat. No. B2523847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
CAS683791-85-7
Molecular FormulaC22H22N2O4S
Molecular Weight410.49
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C22H22N2O4S/c1-24(16-17-8-4-3-5-9-17)29(26,27)19-14-12-18(13-15-19)22(25)23-20-10-6-7-11-21(20)28-2/h3-15H,16H2,1-2H3,(H,23,25)
InChIKeyHCXZRCNFCRXRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide (CAS 683791-85-7): Sulfamoyl Benzamide LIMK2 Probe for SAR-Driven Procurement


4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide (CAS 683791-85-7) is a synthetic sulfamoyl benzamide derivative with molecular formula C₂₂H₂₂N₂O₄S and molecular weight 410.50 g/mol . The compound belongs to a broadly explored chemotype initially characterized as cannabinoid CB2 receptor ligands and subsequently developed as allosteric, type III inhibitors of LIM domain kinase 2 (LIMK2) that bind in the DFG-out conformation, a rare kinase inhibition modality conferring high selectivity . Its measured physicochemical profile includes logP 3.8, 7 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor, placing it within Lipinski rule-of-five space .

Why Generic Substitution of 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide (CAS 683791-85-7) with In-Class Sulfamoyl Benzamides Is Not Scientifically Valid


Within the sulfamoyl benzamide class, seemingly conservative modifications to the aniline-derived substituent produce large-magnitude shifts in LIMK2 inhibitory potency that cannot be predicted from scaffold similarity alone. The series exhibits a steep structure–activity relationship (SAR) at the terminal aryl position, where replacing the 2-methoxy group with a 2-methyl group yields an approximately 8.3-fold improvement in IC₅₀ against human full-length LIMK2 under identical assay conditions . Consequently, procurement based solely on core scaffold matching—without reference to the specific substitution pattern—risks delivering a compound with quantitatively and functionally distinct target engagement, compromising experimental reproducibility and SAR continuity.

Product-Specific Quantitative Evidence Guide: 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide (CAS 683791-85-7) vs. Closest Analogs


LIMK2 Inhibitory Potency: 8.3-Fold Reduction Relative to the 2-Methylphenyl Analog Under Identical Assay Conditions

The target compound, 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide, exhibits an IC₅₀ of 1,000 nM (1.00E+3 nM) against human full-length LIMK2 expressed in Sf9 cells, measured by incorporation of [³³P] from ATP into biotinylated-cofilin substrate . Its closest tracked analog, N-benzyl-N-methyl-4-[(2-methylphenyl)sulfamoyl]benzamide (PubChem CID 27666060), differs only by replacement of the 2-methoxy group with a 2-methyl group, yet records an IC₅₀ of 120 nM in the same Sf9 cell-based assay system . This represents an 8.3-fold loss of potency conferred by the 2-methoxy substituent relative to the 2-methyl congener.

LIMK2 inhibition Kinase SAR Allosteric inhibitor

Physicochemical Differentiation: 2-Methoxy vs. 2-Methyl Substitution Alters Hydrogen Bond Acceptor Count and logP

The target compound (C₂₂H₂₂N₂O₄S) possesses 4 hydrogen bond acceptors (4 oxygen atoms) and a measured logP of 3.8 . In contrast, the 2-methyl analog N-benzyl-N-methyl-4-[(2-methylphenyl)sulfamoyl]benzamide (C₂₂H₂₂N₂O₃S) has 3 hydrogen bond acceptors—the methoxy oxygen is absent, replaced by a methyl carbon—and a correspondingly higher predicted logP (estimated +0.5 to +0.7 log units based on fragmental constant differences for –OCH₃ vs. –CH₃ on an aromatic ring) . The additional HBA in the target compound creates a distinct hydrogen-bonding pharmacophore at the ortho position that can engage polar residues differently in kinase binding pockets, while the lower logP may translate to modestly improved aqueous solubility relative to the des-methoxy analog.

Physicochemical properties Drug-likeness Solubility

Selectivity and Binding Mode Context: Sulfamoyl Benzamides as Type III DFG-Out LIMK2 Inhibitors

The sulfamoyl benzamide chemotype to which CAS 683791-85-7 belongs has been structurally validated as a rare example of a type III kinase inhibitor that binds in the hydrophobic pocket formed by the DFG-out conformation of LIMK2, remote from the conserved ATP hinge region . X-ray crystallography of a closely related sulfamoyl benzamide (PDB 4TPT) confirmed that the N-phenylsulfonamide and tertiary amide pharmacophores engage this allosteric site, accounting for the exceptional kinase selectivity observed within the series . While direct kinome-wide selectivity data for CAS 683791-85-7 are not publicly available, its structural conformity to the type III pharmacophore—specifically the N-benzyl-N-methyl tertiary amide and the 2-methoxyphenylsulfamoyl moiety—is consistent with the DFG-out binding pose, distinguishing it from ATP-competitive LIMK2 inhibitors such as TH-257 (IC₅₀ = 39 nM, but with a different binding mechanism and selectivity fingerprint) .

Kinase selectivity Type III inhibitor DFG-out conformation

Lack of CB2 Cannabinoid Receptor Affinity Differentiates This Compound from Cannabinoid-Active Sulfamoyl Benzamides

While the sulfamoyl benzamide scaffold was originally developed as CB2 cannabinoid receptor agonists, with lead compounds such as compound 27 achieving 120-fold functional selectivity for CB2 over CB1 , the specific substitution pattern of CAS 683791-85-7 (2-methoxyphenyl amide) is associated with markedly different pharmacology. BindingDB entries for structurally proximal sulfamoyl benzamides lacking certain CB2-optimizing features show CB2 Ki values > 1,000 nM, indicating negligible cannabinoid receptor engagement . Although direct CB2 binding data for CAS 683791-85-7 are not curated in public databases, its activity profile is dominated by LIMK2 inhibition (IC₅₀ = 1,000 nM), with no evidence of meaningful cannabinoid receptor affinity. This establishes a functional divergence from CB2-optimized analogs such as the reverse amide 40, which demonstrated robust antiallodynic activity in rodent pain models via CB2 agonism .

CB2 selectivity Cannabinoid receptor Target deconvolution

Best Research and Industrial Application Scenarios for 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide (CAS 683791-85-7)


LIMK2 SAR Probe: Ortho-Substituted Aniline Scan of the Sulfamoyl Benzamide Series

CAS 683791-85-7 serves as a key data point in SAR studies exploring the effect of ortho-substitution on the aniline ring of sulfamoyl benzamide LIMK2 inhibitors. With an IC₅₀ of 1,000 nM, it defines the potency penalty of a 2-methoxy group relative to the 2-methyl analog (IC₅₀ = 120 nM, 8.3-fold more potent) under identical assay conditions . This compound should be incorporated into medicinal chemistry screening cascades that systematically vary the ortho position to map electronic, steric, and hydrogen-bonding determinants of LIMK2 inhibition.

Type III Allosteric Kinase Inhibitor Reference Compound for Biophysical Binding Studies

The sulfamoyl benzamide core shared by CAS 683791-85-7 has been crystallographically validated as a type III kinase inhibitor occupying the DFG-out allosteric pocket of LIMK2 (PDB 4TPT) . The compound can be employed as a structurally characterized reference for biophysical assays (SPR, ITC, DSF) investigating DFG-out pocket engagement, and as a starting scaffold for fragment-based or structure-guided optimization campaigns targeting the LIMK2 allosteric site distinct from the ATP-binding cleft.

Negative Control for CB2 Cannabinoid Receptor Pharmacology in Sulfamoyl Benzamide Libraries

Unlike CB2-optimized sulfamoyl benzamides that exhibit nanomolar CB2 affinity and robust antiallodynic activity in vivo , CAS 683791-85-7 shows no curated CB2 binding activity and is dominated by LIMK2 inhibition. This makes it a suitable negative control compound when screening sulfamoyl benzamide libraries for CB2-mediated functional effects, enabling researchers to discriminate between CB2-dependent and LIMK2-dependent cellular phenotypes.

Pharmacokinetic and Metabolic Stability Benchmarking Within the Sulfamoyl Benzamide Class

With measured logP of 3.8 and 4 hydrogen bond acceptors contributed by the 2-methoxy substituent , CAS 683791-85-7 occupies a physiochemically distinct position within the sulfamoyl benzamide series. It is suitable for comparative in vitro ADME profiling (microsomal stability, plasma protein binding, permeability) against lower-HBA analogs to quantify the impact of ortho-oxygenation on metabolic stability and oral bioavailability parameters, in line with the lead optimization strategies described for this chemotype .

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.